molecular formula C15H15NO B11954469 2-(dimethylamino)-9H-fluoren-9-ol CAS No. 101089-51-4

2-(dimethylamino)-9H-fluoren-9-ol

Cat. No.: B11954469
CAS No.: 101089-51-4
M. Wt: 225.28 g/mol
InChI Key: MSIXALXXSRXADA-UHFFFAOYSA-N
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Description

2-(dimethylamino)-9H-fluoren-9-ol is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a dimethylamino group attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-9H-fluoren-9-ol typically involves the reaction of fluorene with dimethylamine in the presence of a suitable catalyst. One common method is the alkylation of fluorene with dimethylamine using a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-9H-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(dimethylamino)-9H-fluoren-9-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-9H-fluoren-9-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but they likely involve key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound without the dimethylamino group.

    9H-fluoren-9-ol: A hydroxylated derivative of fluorene.

    2-(dimethylamino)ethanol: A compound with a similar dimethylamino group but different backbone structure.

Uniqueness

2-(dimethylamino)-9H-fluoren-9-ol is unique due to the presence of both the dimethylamino group and the fluorene backbone. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

101089-51-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-(dimethylamino)-9H-fluoren-9-ol

InChI

InChI=1S/C15H15NO/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9,15,17H,1-2H3

InChI Key

MSIXALXXSRXADA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2O

Origin of Product

United States

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